molecular formula C13H12ClNO2 B12336409 2-Amino-4-chloro-5-phenylmethoxyphenol

2-Amino-4-chloro-5-phenylmethoxyphenol

Cat. No.: B12336409
M. Wt: 249.69 g/mol
InChI Key: IUXGXCWWSUDBSX-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-phenylmethoxyphenol is an organic compound with the molecular formula C13H12ClNO2. This compound is characterized by the presence of an amino group, a chloro group, and a phenylmethoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-phenylmethoxyphenol typically involves the reaction of 2-amino-4-chlorophenol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the benzyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-phenylmethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-chloro-5-phenylmethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-phenylmethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorophenol: Similar structure but lacks the phenylmethoxy group.

    2-Amino-4-methoxyphenol: Similar structure but lacks the chloro group.

    2-Chloro-4-aminotoluene: Similar structure but has a methyl group instead of the phenylmethoxy group.

Uniqueness

2-Amino-4-chloro-5-phenylmethoxyphenol is unique due to the presence of both the chloro and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-4-chloro-5-phenylmethoxyphenol

InChI

InChI=1S/C13H12ClNO2/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9/h1-7,16H,8,15H2

InChI Key

IUXGXCWWSUDBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)N)Cl

Origin of Product

United States

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